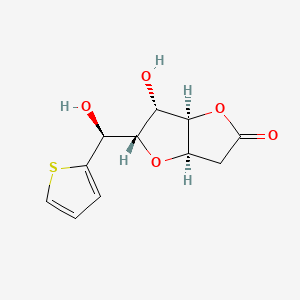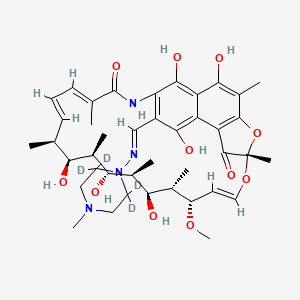
25-Desacetyl Rifampicin-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
25-Desacetyl Rifampicin-d4 is a deuterated analog of 25-Desacetyl Rifampicin. This compound is primarily used in scientific research as a stable isotope-labeled internal standard. The deuterium labeling helps in tracing and quantifying the compound in various biological and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 25-Desacetyl Rifampicin-d4 involves the deuteration of 25-Desacetyl Rifampicin. Deuterium atoms replace hydrogen atoms in the molecule, which can be achieved through various chemical reactions involving deuterated reagents. The exact synthetic route and reaction conditions are often proprietary and may involve multiple steps, including deacetylation and deuteration processes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents. The process is optimized for high yield and purity, often involving continuous flow synthesis techniques to improve efficiency and reduce costs .
化学反应分析
Types of Reactions
25-Desacetyl Rifampicin-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound. Substitution reactions can produce a variety of substituted derivatives .
科学研究应用
25-Desacetyl Rifampicin-d4 is widely used in scientific research, including:
Chemistry: Used as an internal standard in mass spectrometry for quantifying the concentration of 25-Desacetyl Rifampicin in samples.
Biology: Employed in studies involving the metabolism and pharmacokinetics of rifampicin and its derivatives.
Medicine: Used in research on tuberculosis treatment, as rifampicin is a critical component of anti-TB therapy.
Industry: Utilized in the development and quality control of pharmaceutical formulations containing rifampicin
作用机制
The mechanism of action of 25-Desacetyl Rifampicin-d4 is similar to that of rifampicin. It inhibits the DNA-dependent RNA polymerase in bacteria, thereby suppressing RNA synthesis. This action is crucial for its antimicrobial activity, particularly against Mycobacterium tuberculosis . The deuterium labeling does not significantly alter the mechanism but aids in tracing and quantification in research studies.
相似化合物的比较
Similar Compounds
25-Desacetyl Rifampicin: The non-deuterated analog, used similarly in research but without the benefits of deuterium labeling.
Rifampicin: The parent compound, widely used in tuberculosis treatment.
Rifamycin S: Another derivative used in the synthesis of rifampicin.
Uniqueness
25-Desacetyl Rifampicin-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in research applications. This makes it particularly valuable in pharmacokinetic and metabolic studies .
属性
分子式 |
C41H56N4O11 |
|---|---|
分子量 |
784.9 g/mol |
IUPAC 名称 |
(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione |
InChI |
InChI=1S/C41H56N4O11/c1-20-11-10-12-21(2)40(53)43-31-26(19-42-45-16-14-44(8)15-17-45)36(50)28-29(37(31)51)35(49)25(6)38-30(28)39(52)41(7,56-38)55-18-13-27(54-9)22(3)33(47)24(5)34(48)23(4)32(20)46/h10-13,18-20,22-24,27,32-34,46-51H,14-17H2,1-9H3,(H,43,53)/b11-10+,18-13+,21-12+,42-19+/t20-,22+,23+,24-,27-,32-,33+,34+,41-/m0/s1/i16D2,17D2 |
InChI 键 |
KUJZTIJOBQNKDR-MQUDYZIOSA-N |
手性 SMILES |
[2H]C1(CN(CC(N1/N=C/C2=C3C(=C4C(=C2O)C5=C(C(=C4O)C)O[C@@](C5=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)N3)\C)C)O)C)O)C)O)C)OC)C)O)([2H])[2H])C)[2H] |
规范 SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


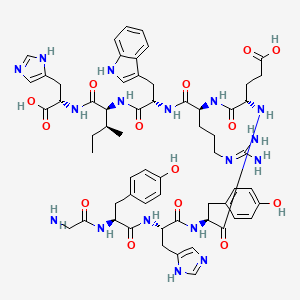

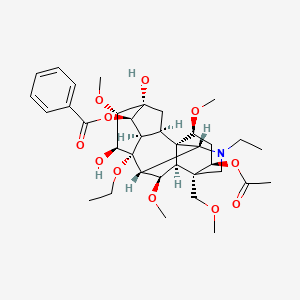
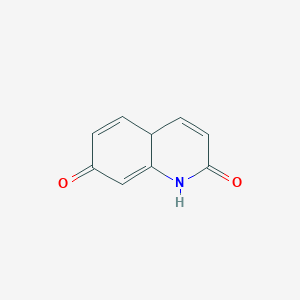
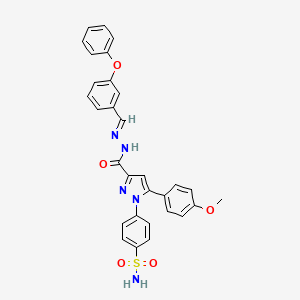
![(3S)-4-[[(2S)-1-[[(2S)-1-amino-5-(3,5-dimethylphenyl)-1-oxopentan-2-yl]amino]-3-[4-[4-[4-[4-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]triazol-1-yl]butoxy]-2-ethylphenyl]phenyl]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S,3R)-2-[[3-(2-fluorophenyl)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[(2S)-2-[[3-[2-(1H-imidazol-5-yl)ethylamino]-2,2-dimethyl-3-oxopropanoyl]amino]-3-(2H-tetrazol-5-yl)propanoyl]amino]acetyl]amino]butanoyl]amino]-2-methylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid](/img/structure/B12364805.png)
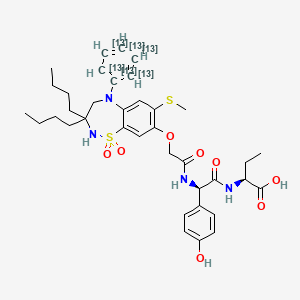

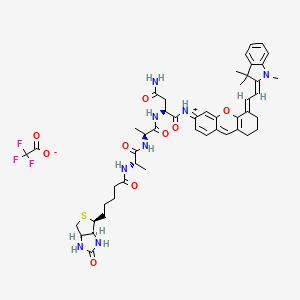

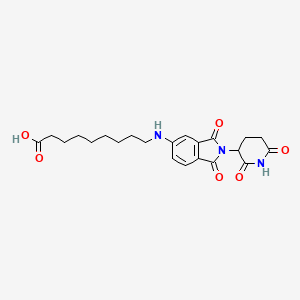
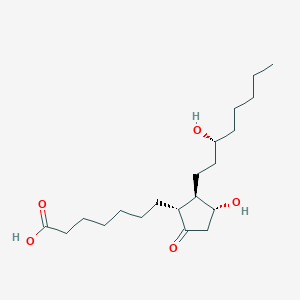
![(2R,4aS,6aR,6aS,14aS,14bR)-N-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxamide](/img/structure/B12364846.png)
